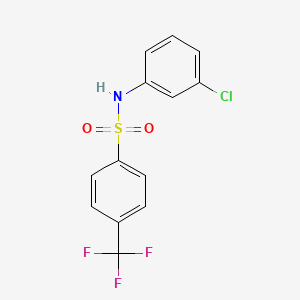

N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(3-Chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 3-chlorophenylamine group attached to a 4-(trifluoromethyl)benzenesulfonyl scaffold. This compound is commercially available for research purposes (97% purity) .

Properties

Molecular Formula |

C13H9ClF3NO2S |

|---|---|

Molecular Weight |

335.73 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C13H9ClF3NO2S/c14-10-2-1-3-11(8-10)18-21(19,20)12-6-4-9(5-7-12)13(15,16)17/h1-8,18H |

InChI Key |

SLQRUPYDVOXGDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-chloroaniline with 4-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of these targets by acting as an inhibitor or activator, depending on the context.

Comparison with Similar Compounds

Positional Isomers: Ortho- and Para-Chloro Derivatives

Key Compounds :

- N-(2-Chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide

- N-(4-Chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide

Structural Differences :

- Chlorine Position : The target compound has a meta-chloro (3-chloro) substituent, whereas its isomers feature ortho (2-chloro) or para (4-chloro) positions.

Implications :

Table 1: Positional Isomer Comparison

*BSA: Benzenesulfonamide

Functionalized Analogs with Additional Substituents

Key Compounds :

- 3-Amino-N-(3-chlorophenyl)-4-hydroxy-benzenesulfonamide ()

- 3-Amino-4-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide ()

Structural Differences :

Table 2: Functionalized Analogs

Hybrid Derivatives with Heterocyclic Moieties

Key Compounds :

Structural Differences :

- Electron-Deficient Systems: The thiazolidinone’s carbonyl group may enhance interactions with enzymes or receptors compared to the target compound’s simpler structure .

Table 3: Hybrid Derivatives

Halogenated Derivatives with Fluorine Substituents

Key Compounds :

Structural Differences :

Biological Activity

N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound recognized for its potential biological activity, particularly in the context of inflammatory processes and enzyme inhibition. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₉ClF₃NO₂S

- Molecular Weight : 307.72 g/mol

- Functional Groups : Contains a trifluoromethyl group and a chlorophenyl moiety.

The presence of the trifluoromethyl group significantly enhances the compound's binding affinity to biological targets, making it a candidate for drug development.

This compound primarily acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Its selectivity for COX-2 over COX-1 suggests a reduced likelihood of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Properties

Research indicates that this compound effectively modulates inflammatory pathways:

- Inhibition of COX-2 : Studies have shown that this compound selectively inhibits COX-2, which is crucial in the synthesis of prostaglandins that mediate inflammation .

Cytotoxicity and Anticancer Activity

While primarily noted for its anti-inflammatory properties, preliminary studies suggest potential cytotoxic effects against various cancer cell lines:

- Case Study : In vitro assays demonstrated that related sulfonamide compounds exhibit significant cytotoxicity against human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 µM . Although specific data for this compound is limited, its structural similarities to other active compounds warrant further investigation.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against other sulfonamides:

| Compound Name | COX-2 Inhibition | Cytotoxicity (IC50, µM) | Structural Features |

|---|---|---|---|

| This compound | Yes | TBD | Trifluoromethyl group |

| Compound A | Yes | <50 | Dichloro substitution |

| Compound B | No | <100 | Methyl substitution |

This table illustrates the potential advantages of this compound in terms of selectivity and potency.

Future Directions in Research

Further studies are warranted to explore:

- Mechanistic Studies : Detailed investigations into how this compound interacts with COX-2 and other molecular targets.

- In Vivo Studies : Assessing the efficacy and safety profile in animal models to establish therapeutic potential.

- Structural Modifications : Exploring analogs to enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.